
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one is an organic compound that belongs to the class of dioxanones It is characterized by the presence of an iodomethyl group attached to a dioxanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one typically involves the iodination of a precursor compound. One common method is the reaction of a dioxanone derivative with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the iodomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Products include hydroxylated and carbonylated derivatives.
Reduction Reactions: The primary product is the methyl derivative of the original compound.
科学的研究の応用
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical agents, particularly those with anticancer or antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its reactive iodomethyl group.
作用機序
The mechanism of action of 4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one involves its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
4-(Iodomethyl)tetrahydro-2H-pyran: Another iodomethyl-containing compound with a different ring structure.
Iodomethane: A simpler compound with a single iodomethyl group, used widely in organic synthesis.
4-Iodomethyl-2-oxoazetidin-1-yl acetate: A compound with a similar iodomethyl group but different core structure.
Uniqueness
4-(Iodomethyl)-6-methyl-1,3-dioxan-2-one is unique due to its dioxanone ring, which imparts distinct chemical properties and reactivity. The presence of both the iodomethyl group and the dioxanone ring allows for versatile chemical transformations and applications in various fields, making it a valuable compound for research and industrial purposes.
特性
CAS番号 |
78947-93-0 |
|---|---|
分子式 |
C6H9IO3 |
分子量 |
256.04 g/mol |
IUPAC名 |
4-(iodomethyl)-6-methyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C6H9IO3/c1-4-2-5(3-7)10-6(8)9-4/h4-5H,2-3H2,1H3 |
InChIキー |
NRIDWPKSYRQLST-UHFFFAOYSA-N |
正規SMILES |
CC1CC(OC(=O)O1)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


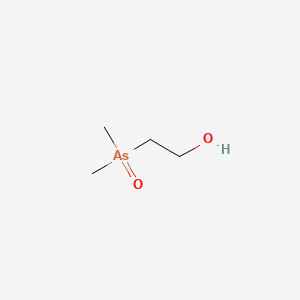
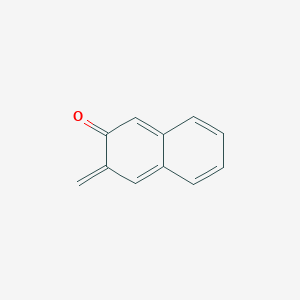
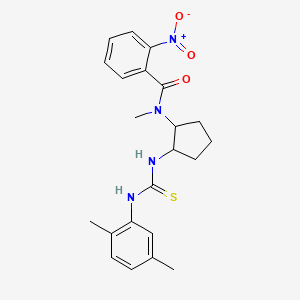
![4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium](/img/structure/B14430725.png)
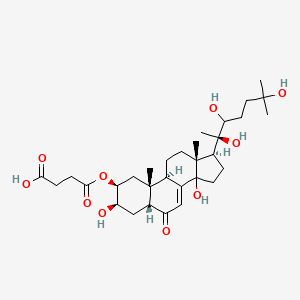

![2-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14430751.png)
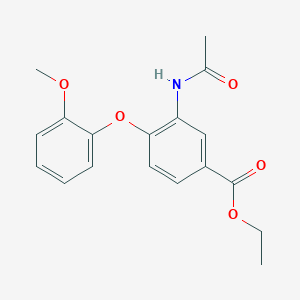
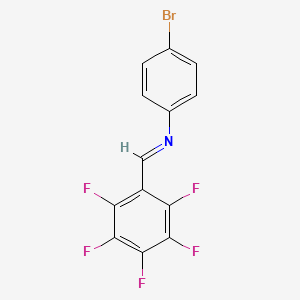
![2-({2-[Ethenyl(dimethyl)silyl]ethyl}sulfanyl)ethan-1-amine](/img/structure/B14430764.png)


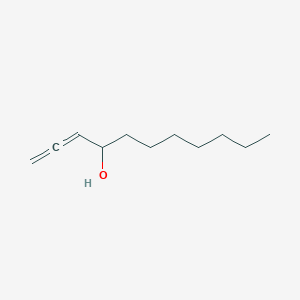
![Silane, [(dimethylphenylsilyl)methylidyne]tris[trimethyl-](/img/structure/B14430783.png)
